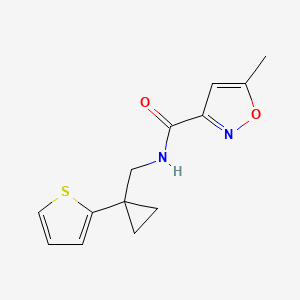

5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered ring made up of one sulfur atom . Both of these compounds are found in many commercially available drugs due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Thiophene derivatives can be synthesized by various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene also has a five-membered ring, but it contains one sulfur atom .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, compound 26 was reacted with alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 h resulted in the isoxazole-linked glyco-conjugates 27 .Scientific Research Applications

- Anti-Inflammatory Properties : Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory effects . Such properties are crucial in drug development for conditions like arthritis and autoimmune diseases.

- Anticancer Activity : Some thiophene-based molecules exhibit promising anticancer properties . Researchers explore their potential as novel chemotherapeutic agents.

- Antimicrobial and Antiviral Effects : Thiophene-containing compounds have demonstrated antimicrobial and antiviral activities . This compound could be relevant in combating infectious diseases.

- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives play a role in fabricating OLEDs . Their unique electronic properties make them suitable for use in displays and lighting.

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of OFETs, which are essential components in flexible electronics and sensors .

- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . They protect metal surfaces from degradation caused by chemical reactions with their environment.

- Voltage-Gated Sodium Channel Blockers : Articaine, a compound related to this structure, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe .

- Serotonin Antagonists : Some thiophene-containing compounds exhibit serotonin antagonistic effects . These properties are relevant in neurology and psychiatric research.

- Synthetic Routes : Researchers have employed various synthetic methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, to obtain thiophene derivatives . These pathways enable the preparation of diverse compounds.

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Material Science and Corrosion Inhibition

Pharmacology and Neurology

Synthetic Chemistry and Heterocyclization

Future Directions

The development of new synthetic strategies and designing of new isoxazole and thiophene derivatives should be based on the most recent knowledge emerging from the latest research . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of new drugs .

Mechanism of Action

Target of Action

It’s worth noting that thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets based on their chemical diversity

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry, contributing to the development of advanced compounds with a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound could potentially have similar effects.

Action Environment

It’s worth noting that the compound’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

5-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-7-10(15-17-9)12(16)14-8-13(4-5-13)11-3-2-6-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFBSYSFDYGOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)

![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2812304.png)

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)